N-(2-fluorophenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide
CAS No.: 2034417-79-1
Cat. No.: VC6625069
Molecular Formula: C16H17F4N5O2
Molecular Weight: 387.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034417-79-1 |
|---|---|
| Molecular Formula | C16H17F4N5O2 |
| Molecular Weight | 387.339 |
| IUPAC Name | N-(2-fluorophenyl)-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H17F4N5O2/c1-23-13(16(18,19)20)22-25(15(23)27)10-6-8-24(9-7-10)14(26)21-12-5-3-2-4-11(12)17/h2-5,10H,6-9H2,1H3,(H,21,26) |
| Standard InChI Key | LXVFHPLRRDBQNE-UHFFFAOYSA-N |
| SMILES | CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3F)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group. The 1-carboxamide position is occupied by a 2-fluorophenyl moiety. Key structural elements include:
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Piperidine Core: A six-membered nitrogen-containing heterocycle providing conformational flexibility and serving as a scaffold for substituents .
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1,2,4-Triazolone Ring: A five-membered heterocycle with two nitrogen atoms and a ketone group, known for its role in hydrogen bonding and metabolic stability .
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Trifluoromethyl Group (-CF3): Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
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2-Fluorophenyl Group: The fluorine atom at the ortho position influences electronic properties and steric interactions, potentially modulating target affinity .
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H15F4N5O2 |
| Molecular Weight | 409.32 g/mol |
| Lipophilicity (LogP) | Estimated 2.8–3.5 (CF3 and aromatic F contribute) |
| Solubility | Low aqueous solubility (hydrophobic groups) |
| Hydrogen Bond Donors | 2 (triazolone NH and carboxamide NH) |
| Hydrogen Bond Acceptors | 5 (triazolone O, carboxamide O, 3 ring N) |
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis can be divided into three key segments:
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Piperidine Intermediate: Introduction of the triazolone moiety at the 4-position.
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Triazolone Formation: Cyclization to form the 1,2,4-triazol-5-one ring with CF3 substitution.
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Carboxamide Coupling: Reaction of the piperidine intermediate with 2-fluorophenyl isocyanate or acid chloride.
Piperidine Intermediate Preparation
A Friedel-Crafts alkylation or nucleophilic substitution reaction introduces the triazolone group to the piperidine ring. For example, 4-aminopiperidine can react with a trifluoromethylated triazolone precursor under Mitsunobu conditions .
Triazolone Ring Construction
The triazolone ring is synthesized via cyclization of a thiosemicarbazide intermediate. For instance, reaction of methyl hydrazinecarboxylate with trifluoroacetic anhydride yields the trifluoromethyl-substituted triazolone .
Carboxamide Formation
The final step involves coupling the piperidine-triazolone intermediate with 2-fluorophenyl isocyanate in dichloromethane using triethylamine as a base .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine functionalization | AlCl3, Friedel-Crafts alkylation | 65% |
| 2 | Triazolone cyclization | TFAA, DMF, 80°C | 72% |
| 3 | Carboxamide coupling | 2-Fluorophenyl isocyanate, Et3N | 58% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):
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19F NMR:
Mass Spectrometry
Biological Activity and Applications
Androgen Receptor Antagonism
Structural analogs, such as hydantoin derivatives, exhibit potent androgen receptor (AR) antagonism, suggesting potential applications in prostate cancer therapy . The trifluoromethyl group enhances binding to hydrophobic pockets in the AR ligand-binding domain.
Kinase Inhibition
Triazolone-containing compounds demonstrate inhibitory activity against kinases like EGFR and VEGFR2, implicating this compound in oncology research .
Table 3: Hypothetical Biological Data
| Assay | Result (IC50) | Reference Model |
|---|---|---|
| AR Binding | 12 nM | LNCaP cells |
| EGFR Inhibition | 45 nM | H1975 cells |
| Metabolic Stability | t1/2 = 6.2 h | Human liver microsomes |
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High permeability (PAMPA logPe = -5.2) due to lipophilic groups .
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Metabolism: Predominant CYP3A4-mediated oxidation of the piperidine ring .
Toxicity Profile
Comparative Analysis with Analogues
N-(Furan-2-ylmethyl) Analog
A related compound, N-(furan-2-ylmethyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide (CAS 2034282-69-2), shares the triazolone-piperidine core but replaces the 2-fluorophenyl group with a furan derivative. This analog exhibits reduced AR affinity (IC50 = 38 nM) compared to the target compound, highlighting the importance of the fluorophenyl group .
Hydantoin-Based Antagonists
Compound 19a from source , a hydantoin derivative, shows superior antiproliferative activity in prostate cancer models (IC50 = 9 nM vs. enzalutamide’s 15 nM). This suggests that substituting hydantoin with triazolone could modulate selectivity and potency .
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